Product packaging for DIMBOA(Cat. No.:CAS No. 15893-52-4)

DIMBOA

Cat. No.: B043939
CAS No.: 15893-52-4
M. Wt: 211.17 g/mol
InChI Key: GDNZNIJPBQATCZ-UHFFFAOYSA-N
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Description

Dimboa (2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one) is a central benzoxazinone secondary metabolite renowned for its role in plant chemical defense. This phytochemical serves as a critical biochemical tool for researchers studying plant-herbivore and plant-pathogen interactions. Its primary mechanism of action is attributed to its inherent instability, which upon plant tissue damage, leads to the formation of the potent insecticidal and antimicrobial compound MBOA. This conversion makes this compound a vital subject in research focused on natural pesticide pathways, plant innate immunity, and allelopathy—the phenomenon where plants release chemicals to inhibit the growth of competing plants. Researchers utilize this compound to elucidate defense signaling networks, investigate the ecological impacts of chemical defenses in cereals like maize and wheat, and explore its potential as a lead compound for the development of novel, sustainable agrochemicals. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO5 B043939 DIMBOA CAS No. 15893-52-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-5-2-3-6-7(4-5)15-9(12)8(11)10(6)13/h2-4,9,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNZNIJPBQATCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=O)C(O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90936021
Record name 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one
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Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034864
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

15893-52-4
Record name 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one
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Record name 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one
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Record name 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one
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Record name 2,4-DIHYDROXY-7-METHOXY-1,4-BENZOXAZIN-3-ONE
Source FDA Global Substance Registration System (GSRS)
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Record name 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034864
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

168 - 169 °C
Record name 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034864
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Metabolic Pathways of Dimboa

Subsequent Metabolic Transformations of DIMBOA

Conversion of this compound to HDMBOA by O-Methyltransferases (BX10, BX11, BX12)

This compound-glucoside can undergo further methylation to form 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc). This conversion is catalyzed by a group of three homologous O-methyltransferases: BX10, BX11, and BX12. researchgate.netoup.comnih.govnih.gov These enzymes, formerly designated BX10a, BX10b, and BX10c, perform S-adenosyl-L-methionine-dependent methylation of the hydroxamic group of this compound-glucoside. nih.govresearchgate.net While BX12 expression is constitutive, BX10 and BX11 are induced by herbivory, such as feeding by Spodoptera exigua, leading to increased accumulation of HDMBOA-Glc. mdpi.comoup.comnih.gov This inducible conversion may enhance maize resistance to insect herbivores, as the HDMBOA aglucone degrades more rapidly than the this compound aglucone. oup.com

EnzymeSubstrateProductNotes
BX10This compound-GlucosideHDMBOA-GlucosideO-methylation of hydroxamic group; induced by herbivory oup.comnih.govnih.gov
BX11This compound-GlucosideHDMBOA-GlucosideO-methylation of hydroxamic group; induced by herbivory oup.comnih.govnih.gov
BX12This compound-GlucosideHDMBOA-GlucosideO-methylation of hydroxamic group; constitutively expressed oup.comnih.govnih.gov

Conversion of this compound-Glucoside to TRIMBOA-Glucoside by BX13

A distinct metabolic branch of the benzoxazinoid pathway involves the conversion of this compound-glucoside into 2,4,7-trihydroxy-8-methoxy-1,4-benzoxazin-3-one glucoside (TRIMBOA-Glc). This reaction is catalyzed by BX13, a 2-oxoglutarate-dependent dioxygenase (2-ODD) that is homologous to BX6. researchgate.netoup.comnih.govnih.gov The conversion by BX13 is considered an uncommon reaction, involving a hydroxylation and a likely ortho-rearrangement of a methoxy (B1213986) group. nih.govnih.gov

Further Methylation of TRIMBOA-Glucoside to DIM2BOA-Glucoside by BX7

Following the action of BX13, TRIMBOA-glucoside undergoes further methylation to produce 2,4-dihydroxy-7,8-dimethoxy-1,4-benzoxazin-3-one glucoside (DIM2BOA-Glc). This methylation step is catalyzed by the O-methyltransferase BX7. researchgate.netoup.comnih.govnih.gov The BX7-catalyzed OMT step, which is involved in this compound-Glc biosynthesis, is repeated during DIM2BOA-Glc biosynthesis, as TRIMBOA-Glc is structurally similar to TRIBOA-Glc, the immediate product of BX6. oup.comnih.gov

Generation of HDM2BOA-Glucoside by BX14

The final step in this branch of the pathway involves the conversion of DIM2BOA-Glc to 2-hydroxy-4,7,8-trimethoxy-1,4-benzoxazin-3-one glucoside (HDM2BOA-Glc). This reaction is catalyzed by the O-methyltransferase BX14. researchgate.netoup.comnih.govnih.gov BX14 shares OMT activity with BX10, BX11, and BX12, enabling it to also convert this compound-Glc to HDMBOA-Glc, thus providing functional redundancy within the pathway. mdpi.comoup.com

EnzymeSubstrateProductNotes
BX13This compound-GlucosideTRIMBOA-Glucoside2-oxoglutarate-dependent dioxygenase; involves hydroxylation and methoxy group rearrangement oup.comnih.govnih.gov
BX7TRIMBOA-GlucosideDIM2BOA-GlucosideO-methyltransferase oup.comnih.govnih.gov
BX14DIM2BOA-GlucosideHDM2BOA-GlucosideO-methyltransferase; also converts this compound-Glc to HDMBOA-Glc mdpi.comoup.comnih.govnih.gov

Storage and Activation Mechanisms of Glucosylated Benzoxazinoids

Benzoxazinoids are typically stored as stable glucosides, such as this compound-glucoside, in the vacuoles of plant cells. mdpi.comresearchgate.netchimia.chmdpi.com This compartmentalization is crucial to prevent premature hydrolysis by β-glucosidases, which are located in other cellular compartments like the chloroplast and cell wall. researchgate.netchimia.ch Upon cellular disruption, for instance, due to insect herbivory or fungal infection, the glucosylated benzoxazinoids come into contact with these β-glucosidases. This interaction leads to the cleavage of the glucosyl group, releasing the highly reactive and toxic aglucones, which then exert their defensive effects. researchgate.netchimia.chmdpi.com

Genetic Regulation and Genomic Organization of this compound Biosynthesis Genes

The biosynthesis of this compound and other benzoxazinoids is tightly regulated at the genetic level, with the genes encoding the biosynthetic enzymes often organized into clusters within the plant genome. This genomic organization facilitates coordinated expression and regulation of the pathway. oup.combiorxiv.org

Gene Clustering and Linkage on Chromosomes

In maize, the core benzoxazinoid biosynthetic genes (BX1 to BX5 and BX8) form a well-defined biosynthetic gene cluster (BGC), often referred to as the BX cluster. This cluster is primarily located at the tip region of chromosome 4. biorxiv.orgmdpi.comresearchgate.net However, other BX genes involved in this compound metabolism are located on different chromosomes, suggesting a more complex genomic organization. For example, the paralogous genes BX10, BX11, and BX12, which are involved in the conversion of this compound-Glc to HDMBOA-Glc, are found clustered within a 200 kbp region on chromosome 1. oup.comresearchgate.netresearchgate.netceon.rsoup.com Furthermore, BX13 and BX14 are mapped to chromosome 2. nih.govresearchgate.netceon.rsoup.com

The distinct chromosomal locations of these genes, particularly those involved in the later modification steps of this compound-Glc, may allow for independent regulation of these pathways. oup.com While the core BX cluster (BX1-BX5, BX8) shows a monophyletic origin in grasses, enzymes like BX10 have evolved independently at least twice, indicating convergent evolution in different grass lineages. pnas.org The distribution of BX genes across multiple chromosomes, rather than a single large cluster, highlights the dynamic evolution of this metabolic pathway in plants. biorxiv.orgmdpi.comresearchgate.net

Natural Variation in Gene Expression and this compound Content

The concentration of this compound exhibits natural variation among individual plants, with higher levels typically observed in young seedlings, which then decrease as the plant matures. wikipedia.orgebi.ac.ukcenmed.com This variation is significantly influenced by genetic factors, such as polymorphisms in the Bx1 gene, which are known to affect this compound content in maize seedlings. wikipedia.orgebi.ac.uk While this compound levels are generally low in adult maize plants, they can be rapidly induced in response to insect feeding, highlighting a dynamic defense response. wikipedia.orgebi.ac.uk

Research has identified specific maize inbred lines that demonstrate differing concentrations of this compound in their root exudates. oup.combiorxiv.org These variations in exudate concentrations have been shown to impact the taxonomic structure and gene expression of microbial communities within the rhizosphere. oup.com Analysis of prokaryotic gene expression revealed that varying this compound concentrations significantly affected several KEGG pathways, including those related to bacterial secretion systems, biofilm formation, plant-pathogen interaction, and general metabolic processes. oup.com

A study involving 310 maize inbred lines revealed substantial genetic variation in this compound content. mdpi.comnih.gov Furthermore, natural variation in maize's resistance to aphids has been linked to the activity of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside methyltransferases. nih.gov Specifically, high levels of HDMBOA-Glc coupled with low levels of this compound-Glc can lead to toxicity but a diminished callose deposition response, a key plant defense mechanism against aphids. nih.gov This variation in HDMBOA-Glc production is often attributed to a transposon insertion that inactivates the O-methyltransferases Bx10a-c in maize lines exhibiting low HDMBOA-Glc accumulation. nih.govresearchgate.net

Identification of Quantitative Trait Loci (QTLs) and Candidate Genes Associated with this compound Accumulation and Insect Resistance

This compound plays a critical role in maize's resistance to various insect pests, including the Asian corn borer and corn leaf aphids. mdpi.comnih.govusda.govmdpi.com Genetic mapping studies have successfully identified quantitative trait loci (QTLs) associated with maize aphid resistance on chromosomes 4 and 6. nih.govoup.com Notably, the QTL interval on chromosome 4 encompasses several genes involved in the this compound biosynthesis pathway. nih.govoup.com The Mo17 allele, for instance, has been shown to contribute to increased this compound accumulation, which, in turn, is negatively correlated with the reproduction rate of Rhopalosiphum maidis (corn leaf aphid). nih.govoup.com

Previous mapping efforts have localized a QTL for maize this compound accumulation to bin 4.01, with polymorphisms in the Bx1 gene being a probable cause of the observed phenotypic variation. oup.com Furthermore, QTLs influencing damage caused by lepidopteran herbivores, such as Ostrinia nubilalis and O. furnacalis, are also found within bin 4.01, suggesting a direct link to natural variations in benzoxazinoid content. oup.com

A comprehensive study utilizing 310 maize inbred lines identified nine Simple Sequence Repeats (SSRs) significantly associated with this compound content, collectively accounting for 4.30% to 20.04% of the phenotypic variation. mdpi.comnih.gov Through integration with existing research, 19 "hot loci" were identified, with approximately 11 of these loci demonstrating pleiotropic effects, associating with two or more insect-resistant traits. mdpi.comnih.gov Within these 19 hot loci, 49 candidate genes were pinpointed, with 12 specifically implicated in controlling this compound biosynthesis. mdpi.comnih.govusda.govmdpi.comresearchgate.net The remaining candidate genes are involved in diverse biological processes, including sugar metabolism/homeostasis, peroxidase activity, growth and development (e.g., auxin-upregulated RNAs and MYB transcription factors), and various key enzyme activities such as lipoxygenase, cysteine protease, restriction endonuclease, and ubiquitin-conjugating enzyme. mdpi.comnih.govusda.govresearchgate.net The synergistic and antagonistic interactions among these genes contribute to the complex defense mechanisms maize employs against multiple insect pests. mdpi.comnih.govusda.govresearchgate.net

Genome-wide association studies (GWAS) have been instrumental in identifying numerous QTLs and candidate genes linked to resistance against pests like the fall armyworm and maize weevil. For example, the gene ZmBGLU17 has been shown to regulate defense metabolites, including this compound, thereby enhancing maize's resistance to both pathogens and insect pests without compromising yield. The identification of these specific chromosomal regions through QTL mapping provides valuable targets for developing improved insect-resistant maize varieties in breeding programs. Recent GWAS also identified 22 SNP loci significantly associated with aphid resistance, complemented by RNA-sequencing data revealing 1037 differentially expressed genes (DEGs) in response to aphid infestation, further elucidating the underlying genetic pathways. mdpi.com

Ecological and Evolutionary Roles of Dimboa in Plant Interactions

Allelopathic Effects of DIMBOA

Concentration-Dependent Allelopathic Effects

This compound exhibits significant allelopathic effects, influencing the growth and development of other plants in a concentration-dependent manner. Research indicates that the impact of this compound can vary from promoting growth at lower concentrations to inhibiting it at higher levels. For instance, studies on cultivated oats have shown that this compound can promote root growth when its concentration is below 1.5 mM, but it becomes inhibitory at concentrations exceeding 1.5 mM. nih.gov Similarly, in alfalfa seedlings, this compound treatments at 0.6 mM significantly enhanced germination rate, germination potential, and radicle length. Conversely, a higher concentration of 0.75 mM was observed to significantly inhibit radicle growth. nih.gov

The production of this compound in wheat can also be induced by root exudates from neighboring plants, demonstrating a dose-dependent response to these external chemical signals. biorxiv.org This suggests that plants can modulate their this compound output based on the competitive environment, highlighting its role in inter-plant communication and allelopathic strategies.

Table 1: Concentration-Dependent Allelopathic Effects of this compound

Plant SpeciesThis compound ConcentrationObserved EffectSource
Cultivated Oats< 1.5 mMPromotes root growth nih.gov
Cultivated Oats> 1.5 mMInhibits root growth nih.gov
Alfalfa Seedlings0.6 mMIncreases germination rate, germination potential, and radicle length nih.gov
Alfalfa Seedlings0.75 mMInhibits radicle growth nih.gov
WheatVarying, induced by neighbor root exudatesVaries with neighbor species identity and dose, affecting this compound production biorxiv.org

Interactions with Microbial Communities

This compound plays a critical role in shaping the composition and activity of microbial communities in the soil, particularly within the rhizosphere, the narrow zone of soil directly influenced by root secretions.

This compound and its primary degradation product, MBOA, significantly influence the structure of soil microbial communities, including bacterial and fungal populations. glycosmos.orgncbi.xyz The concentration of this compound in root exudates has been shown to affect the taxonomic structure and gene expression profiles of both prokaryotic and fungal communities in the rhizosphere. hznu.edu.cn A positive linear correlation has been observed between MBOA levels in the wheat rhizosphere and the populations of soil fungi and bacteria. Furthermore, the application of this compound to soil has been found to increase fungal populations. glycosmos.org These findings suggest that this compound, directly or through its degradation products, can selectively favor certain microbial groups, potentially benefiting the host plant.

This compound acts as a chemoattractant for beneficial rhizobacteria, notably Pseudomonas putida KT2440. hznu.edu.cn This attraction is a crucial aspect of plant-microbe interactions, enabling plants to recruit advantageous microorganisms to their root systems. Studies have demonstrated that P. putida KT2440 exhibits a notable tolerance to this compound and possesses the ability to metabolize this compound. hznu.edu.cn Exposure to this compound stimulates the transcription of genes in P. putida related to benzoate (B1203000) catabolism and chemotaxis, confirming the bacterium's directed movement towards this compound. hznu.edu.cn Experimental evidence further supports this, showing that roots of wild-type maize, which produce this compound, attract significantly higher numbers of P. putida cells compared to this compound-deficient bx1 maize mutants. hznu.edu.cn This highlights this compound's central role as a below-ground semiochemical for recruiting plant-beneficial rhizobacteria during the early, vulnerable growth stages of maize. hznu.edu.cn

This compound possesses notable antimicrobial properties against various plant pathogens, contributing to the plant's defense against diseases. It has been observed to reduce the motility and inhibit biofilm formation in the bacterial pathogen Ralstonia solanacearum. The growth of the ubiquitous soil bacterium Agrobacterium tumefaciens is significantly impacted by this compound, with inhibitory effects becoming apparent at concentrations as low as 0.01 mM and increasing proportionally at higher concentrations (0.1 and 0.5 mM). hznu.edu.cn

As a member of the benzoxazinoid class of compounds, this compound exhibits fungistatic properties. While specific direct studies on this compound's antimicrobial activity against Fusarium graminearum were not detailed, the broader class of benzoxazinoids, including this compound, is recognized for its role in plant defense against fungi and bacteria. Research suggests that higher levels of benzoxazinoids are likely to suppress Fusarium species.

This compound is subject to rapid degradation and biotransformation in the soil environment, primarily mediated by microbial activity. The half-life of this compound in aqueous solutions can range from 7 to 20 hours, depending on the pH. Microorganisms play a crucial role in the breakdown of benzoxazinoids in soil.

Table 2: Degradation Dynamics of this compound and MBOA in Soil

CompoundHalf-Life (in soil/water)Conversion RateNotesSource
This compound~31 hours (in soil)High conversions (80%) within 80 hoursRapid degradation, yielding MBOA
MBOA~5 days (in soil)Maximum conversions at 250 mg/kg soil within 36 daysMore resistant to biodegradation than this compound

While this compound itself degrades rapidly, complete degradation of this compound directly by microorganisms is rarely observed. The soil type can also influence the degradation capacity of these compounds.

A key aspect of this compound's biotransformation in soil is its rapid conversion to 6-methoxy-benzoxazolin-2-one (MBOA). This conversion occurs spontaneously upon plant cell disruption and rapidly in both aqueous solutions and soil environments. MBOA is a more stable compound than this compound, persisting in soil for days to weeks. It serves as a crucial intermediate in the further degradation pathway of this compound, eventually leading to compounds such as 2-amino-7-methoxy-3H-phenoxazin-3-one (AMPO).

Microbial Degradation and Biotransformation of this compound in Soil

Subsequent Degradation to AMPO and Other Metabolites

This compound is known for its rapid degradation in the environment, particularly in watery solutions and soil, where it undergoes a series of transformations. The initial and most common degradation product of this compound is 6-methoxy-2-benzoxazolinone (MBOA) nih.govhmdb.ca. This conversion is often spontaneous in aqueous environments nih.gov. Subsequently, MBOA is microbially transformed into 2-amino-7-methoxy-phenoxazin-3-one (AMPO) nih.govhmdb.ca. Other identified catabolites include 2-acetylamino-7-methoxy-phenoxazin-3-one (AAMPO).

The persistence of these degradation products in soil varies significantly. While this compound degrades rapidly, MBOA is more resistant to biodegradation, with a degradation time (DT50) of approximately 5.4 days and a DT90 of 18.1 days. AMPO, however, is notably persistent, exhibiting a DT50 of 321.5 days and a DT90 of 1068 days, meaning it can remain detectable in soil for months to years nih.gov. Both the original benzoxazinoids, such as DIBOA and this compound, and their degradation products like APO and AMPO, have been detected in the roots and shoots of plants, highlighting their potential allelopathic effects in the soil environment nih.gov. Metabolites such as AMP and AMPO have been shown to directly inhibit histone deacetylases in Arabidopsis, suggesting a physiological impact on plant performance through chromatin modifications nih.gov.

Table 1: Degradation Kinetics of this compound Metabolites in Soil

CompoundDegradation Time (DT50)Degradation Time (DT90)Persistence in Soil
MBOA5.4 days18.1 daysDays to weeks
AMPO321.5 days1068 daysMonths to years
Species-Specific Microbial Metabolism of this compound and its Derivatives

For instance, the beneficial rhizobacterium Pseudomonas putida KT2440 is attracted to the maize rhizosphere by this compound nih.gov. Studies on the impact of benzoxazinoids on root-associated microbiomes have revealed that higher concentrations of this compound in root exudates can affect the rhizosphere metatranscriptome, leading to an enrichment of metabolic pathways associated with plant disease.

The susceptibility of various microbial strains to this compound derivatives differs. MBOA has been observed to strongly inhibit or moderately affect a significant proportion of tested microbial strains, with particularly susceptible strains belonging to the Rhizobiaceae and Moraxellaceae families. In contrast, strains from Pseudomonadaceae, Bacillaceae, and Microbacteriaceae tend to exhibit tolerance to MBOA. AMPO is generally well-tolerated by most microbial strains. While degradation of DIBOA and Gthis compound by microorganisms has been observed, direct degradation of this compound itself is rare in some microbial liquid cultures. Similarly, BOA and MBOA showed minimal degradation when directly applied in certain microbial experiments.

A key finding in microbial metabolism is the identification of the lactonase enzyme BxdA, which mediates the conversion of MBOA to AMPO in maize root bacteria. This metabolic adaptation is specific to native maize root bacteria, with a higher proportion of AMPO-forming colonies found on maize roots compared to non-benzoxazinoid-producing plants like Arabidopsis. Plant-mediated modifications, such as hydroxylation of BOA and demethylation of MBOA to BOA-6-OH, can activate these benzoxazolinones for subsequent bacterial nitration.

Role in Nutrient Acquisition and Stress Tolerance

This compound as a Chelator of Micronutrients (e.g., Iron) in the Rhizosphere

This compound and other benzoxazinoids possess significant metal-chelating properties, particularly towards trivalent metal ions nih.gov. In the rhizosphere, this compound forms complexes with Fe(III), acting as a phytosiderophore to enhance iron uptake by plants nih.gov. The concentration of benzoxazinoids in and around the root system increases in response to higher iron availability in the growth medium, indicating a dynamic adjustment of iron-complex formation based on nutrient availability nih.gov. The plant's demand for iron drives the uptake of these iron-DIMBOA complexes nih.gov.

Beyond direct chelation, this compound also influences the microbial community to facilitate iron acquisition. It acts as a chemoattractant for iron-scavenging bacteria like Pseudomonas putida in the maize rhizosphere, and can even upregulate the biosynthesis of iron-chelating siderophores by these bacteria. Studies involving bx1 mutant maize plants, which are deficient in this compound, have shown reduced efficiency in taking up free iron compared to wild-type plants. Supplementing the rhizosphere of bx1 mutants with this compound has been observed to restore iron levels in associated insect herbivores, highlighting the direct link between rhizosphere benzoxazinoids and iron homeostasis. Increased iron uptake facilitated by benzoxazinoids can lead to higher leaf iron levels, which may in turn benefit herbivores whose growth is limited by iron supply.

Potential Involvement in Aluminum Toxicity Tolerance

The role of this compound in aluminum (Al) toxicity tolerance has been a subject of ongoing research. It has been proposed that this compound can confer aluminum tolerance by forming chelating complexes with Al(III) nih.gov. Aluminum is the third most abundant metal in the Earth's crust, and its solubility and availability, particularly the highly deleterious trivalent form (Al³⁺), increase significantly in acidic soils (pH below 5).

While some studies have not found a significant correlation between benzoxazinoids and Al(III) sensitivity in certain maize lines nih.gov, other recent research indicates that Al-tolerant maize roots secrete this compound and MBOA to prevent aluminum entry into root cells. In vitro studies further support this by demonstrating that both this compound and MBOA can chelate aluminum, forming non-toxic this compound-Al and MBOA-Al complexes within the rhizosphere. A maize cultivar that exuded benzoxazinoids in response to aluminum exposure exhibited increased resistance to aluminum, suggesting a link between benzoxazinoid exudation and metal tolerance.

Modulation by Environmental Factors (e.g., Water and Nitrogen Stress)

Environmental factors can significantly modulate the production and content of this compound in plants. Water stress, for instance, has been shown to have a significant effect on the foliar content of this compound in maize plants. This suggests that this compound levels can be influenced as part of the plant's physiological response to drought conditions. While the provided information directly links water stress to this compound modulation, comprehensive data on the specific modulation of this compound by nitrogen stress is not explicitly detailed in the search results. However, plant responses to various abiotic stresses often involve complex signaling pathways and metabolite adjustments.

Advanced Methodologies and Analytical Approaches in Dimboa Research

Quantitative Determination of DIMBOA and its Derivatives

Accurate quantification of this compound and its related benzoxazinoid (BX) compounds is crucial for understanding their roles in plant defense and other biological processes. Various chromatographic and spectroscopic techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

High-Performance Liquid Chromatography (HPLC) coupled with various detectors, particularly Mass Spectrometry (MS), is a cornerstone for the quantitative determination of this compound and its derivatives. Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) has emerged as a robust method for the characterization, separation, and quantitative detection of a diverse mixture of naturally occurring 1,4-benzoxazin-3(4H)-one derivatives, including hydroxamic acids like this compound and 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA), lactams such as 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one (HBOA) and 2-hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (HMBOA), and benzoxazolinones like Benzoxazolin-2(3H)-one (BOA) and 6-methoxybenzoxazolin-2(3H)-one (MBOA) fateallchem.dknih.gov.

The application of novel, highly modified reversed-phase LC columns, such as the dodecyl (C12) TMS end-capped Synergi MAX-RP, significantly enhances chromatographic separation by improving component resolution, analyte stability, and peak shape, while also extending column lifetime fateallchem.dknih.gov. For quantitative analysis, the multiple reaction monitoring (MRM) mode is frequently employed, utilizing two specific combinations of precursor-product ion transitions for each compound. This approach offers enhanced sensitivity and selectivity, enabling reliable quantification and simultaneous screening for other potentially present derivatives, thereby minimizing interferences from complex plant extract matrices. Detection limits can reach as low as 0.002-0.023 ng/µL fateallchem.dknih.gov.

HPLC with diode array detection (DAD) is commonly used to identify and quantify major BX compounds such as this compound-glucoside (this compound-glc), this compound, and 2-hydroxy-4,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one glucoside (HDMBOA-glc) in whole-leaf extracts researchgate.netuu.nl. The identities of these compounds are further confirmed by ultra-high-pressure liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UHPLC-QTOFMS) researchgate.netuu.nl. Studies utilizing LC-MS/MS have revealed variations in this compound content in maize seedlings influenced by genotype and environmental factors, such as light conditions. For instance, this compound levels in etiolated seedlings grown in darkness can be double those observed in natural light conditions researchgate.net. Furthermore, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been successfully applied to determine benzoxazinoids in wheat varieties, identifying six distinct derivatives akjournals.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive structural elucidation of organic molecules, offering detailed insights into their topology, dynamics, and three-dimensional structures rsc.orgweebly.com. In this compound research, NMR is particularly vital for determining the exact nature and linkage of sugar units in complex multihexose benzoxazinoids, a level of detail that high-resolution mass spectrometry alone cannot fully provide nih.govacs.org.

Extensive NMR studies have been instrumental in elucidating the structures of drought-induced multihexose benzoxazinoids in maize. These studies have identified specific sugar linkages, such as gentiobiose units β-linked (1″ → 6′) for dihexoses (e.g., this compound-2Glc, HMBOA-2Glc, HDMBOA-2Glc, DIBOA-2Glc) and (1″ → 6′)/(1‴ → 6″) for trihexoses (e.g., this compound-3Glc, HMBOA-3Glc) nih.govacs.org. Characteristic NMR signals, such as the proton H-11 of the methoxy (B1213986) group (δC 56.2 (CH3), δH 3.80) exhibiting a long-range HMBC cross-peak with carbon C-7, are crucial for confirming this compound as the aglycone moiety nih.gov. Beyond structural determination, NMR spectroscopy is also routinely employed to verify the purity of isolated compounds following various purification steps acs.org.

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS and LC-MS/MS), is a powerful analytical technique for the identification, quantification, and mass analysis of chemical components, offering exceptional sensitivity and precision for quantitative measurements measurlabs.comrsc.org. LC-ESI-MS/MS provides comprehensive precursor-product ion fragmentation pathways for benzoxazinone (B8607429) derivatives, which allows for the deduction of generic fragmentation patterns applicable to the entire compound class fateallchem.dknih.gov.

These characteristic fragmentation patterns are then utilized in analytical methods for reliable quantification and simultaneous screening for other potentially co-eluting derivatives, effectively mitigating interferences from complex plant extract matrices fateallchem.dknih.gov. For untargeted analysis, which aims to identify all components within a sample without prior knowledge, high-resolution accurate mass instrumentation such as quadrupole time-of-flight (QTOF) mass spectrometers are employed. These instruments are capable of generating extensive datasets, often yielding upwards of 20,000 features chromatographyonline.com. Furthermore, MS/MS fragmentation has been used to characterize the structures of dihexose benzoxazinoids, such as H(M)BOA-Glc-Hex and DI(M)BOA-Glc-Hex acs.org.

Genetic and Genomic Techniques in Investigating this compound Pathways

Understanding the genetic underpinnings of this compound biosynthesis and accumulation is vital for manipulating its levels in plants for agricultural and ecological benefits. Genetic and genomic techniques provide powerful tools for this investigation.

Transposon Tagging and Mutant Analysis

Transposon tagging is a well-established and highly effective molecular technique used for cloning genes, especially those whose functions are not yet known. This method involves identifying a plant line that exhibits a specific mutant phenotype due to the insertion of a transposable element into a gene, thereby inactivating it ndsu.eduiastate.edu.

In maize, transposon tagging has been pivotal in identifying key genes involved in the this compound biosynthetic pathway. For instance, a 2-oxoglutarate-dependent dioxygenase (2ODD) gene, designated Bx6, was identified through transposon tagging. Mutants with a defective Bx6 gene showed impaired hydroxylation at the C-7 position of benzoxazinoids, highlighting its role in the conversion of DIBOA to this compound nih.gov. The Bx1 gene, which catalyzes the initial dedicated step in the benzoxazinoid pathway—the conversion of indole-3-glycerol phosphate (B84403) to indole (B1671886)—was isolated using genetic analysis and its role in DIBOA biosynthesis elucidated uu.nlnih.govgoogle.com. Genetic mapping studies, including those using monosome and translocation lines, have localized the Bx1 locus to the short arm of chromosome 4 google.com. Mutant analysis, such as with bx1 single mutants, has demonstrated that while the Bx1 gene primarily controls benzoxazinoid production developmentally, another gene, Igl, can be induced by stress signals like wounding or herbivory uu.nl. The Bx genes responsible for this compound-glucoside biosynthesis are known to be clustered on the short arm of chromosome 4 nih.gov.

Marker-Trait Association Analysis and Genome-Wide Association Studies (GWAS) for this compound Content

Marker-trait association analysis, including Genome-Wide Association Studies (GWAS), is a powerful approach to identify genetic loci and candidate genes associated with specific traits, such as this compound content, in large populations. These studies aim to uncover the genetic controls governing the accumulation of this compound researchgate.netnih.govnih.gov.

A study involving 310 maize inbred lines utilized marker-trait association analysis to investigate the genetic basis of this compound content. This research identified nine Simple Sequence Repeats (SSRs) that were significantly associated with this compound content, collectively explaining between 4.30% and 20.04% of the observed phenotypic variation researchgate.netnih.govnih.gov. The analysis further revealed 19 "hot loci," with approximately 11 of these regions exhibiting pleiotropy, meaning they were associated with two or more insect-resistant traits. Within these 19 hot loci, a total of 49 candidate genes were identified, including 12 genes directly implicated in this compound biosynthesis researchgate.netnih.govnih.gov.

The genetic variation in this compound content among maize inbred lines is substantial. The broad-sense heritability (HΒ²) for this compound content across different ecological environments was estimated at 74.64%, indicating that this compound levels are largely genetically controlled and less influenced by environmental factors compared to other insect-resistant traits nih.gov. This high heritability suggests that selective breeding for increased this compound content is feasible. Genotypes with high this compound content (ranging from 402.74 to 528.88 μg g⁻¹ fresh weight (FW)) and moderate this compound content (312.92 to 426.56 μg g⁻¹ FW) have been identified, providing valuable genetic resources for developing new maize varieties with enhanced insect resistance researchgate.netnih.govnih.gov.

Table 1: this compound Content in Maize Inbred Lines (Example Data)

EnvironmentMinimum this compound Content (µg g⁻¹ FW)Maximum this compound Content (µg g⁻¹ FW)Overall Mean this compound Content (µg g⁻¹ FW)
E1 (Zhangye)8.66 (T58)528.88 (ZY19-Jiu1101)94.21
E2 (Longxi)8.84 (T58)493.40 (RX20-1006)93.26
BLUP Values---

Note: Data represents values from 310 maize inbred lines at the V6 stage in two ecological environments (E1 and E2) nih.gov.

Transcriptome Analysis for Gene Expression Regulation

Transcriptome analysis has been instrumental in elucidating the intricate regulatory mechanisms by which this compound influences plant processes and defense responses. Studies involving Dimocarpus longan Lour. embryogenic cultures, for instance, have utilized transcriptomic sequencing to investigate how this compound affects early somatic embryogenesis. In these studies, a comparison between control and this compound-treated groups revealed 478 differentially expressed genes (DEGs), with 193 being upregulated and 285 downregulated. oncotarget.comwikipedia.orgidrblab.net These DEGs are significantly enriched in various biosynthetic and metabolic functions, including vitamin B6 (VB6) biosynthesis, phenylpropanoid pathways, and carbohydrate metabolism. oncotarget.comwikipedia.orgidrblab.net

This compound's influence on somatic embryogenesis in Dimocarpus longan Lour. is mediated by transcription factors (TFs) such as MYB, ZF, bHLH, LBD, NAC, and WRKY. oncotarget.comwikipedia.orgidrblab.net Furthermore, this compound treatment has been observed to significantly downregulate the expression of most key genes involved in indole-3-acetic acid (IAA) synthesis, reduce VB6 content, and increase hydrogen peroxide (H2O2) content. This suggests that this compound may indirectly affect H2O2 levels via the VB6 metabolic pathway, thereby modulating endogenous IAA levels to regulate early somatic embryogenesis. oncotarget.comwikipedia.orgidrblab.net

In maize, the Bx1 gene plays a role in influencing this compound content in seedlings, directly linking genetic controls to the compound's accumulation and its association with multiple insect resistance traits, such as against Asian corn borer and corn leaf aphids. molport.com Transcriptome analyses have identified candidate genes associated with this compound biosynthesis, sugar metabolism, peroxidase activity, growth and development (e.g., auxin-upregulated RNAs and MYB), and key enzyme activities (e.g., lipoxygenase, cysteine protease). Higher concentrations of this compound in root exudates have also been shown to affect the rhizosphere metatranscriptome, leading to an enrichment of metabolic pathways associated with plant disease.

Ecological Experimentation and Bioassays

Ecological experimentation and bioassays are critical for understanding this compound's direct and indirect effects on other organisms and its role in plant-plant and plant-insect interactions.

In vitro bioassays have demonstrated this compound's potent antimicrobial properties. It exhibits growth inhibitory effects against a range of microorganisms.

Table 1: Antimicrobial Activity of this compound Against Various Microorganisms

Microorganism TypeSpecific Strain(s) TestedObserved EffectCitation
Gram-positive BacteriaStaphylococcus aureus ATCC 25923Growth inhibited
Bacillus subtilis ATCC 6633Growth inhibited
Gram-negative BacteriaEscherichia coli ATCC 25922Growth inhibited
Pseudomonas aeruginosa ATCC 27853Growth inhibited
YeastsSaccharomyces cerevisiae BCMM 3963Growth inhibited
Candida albicans ATCC 90028Resistant
Candida glabrata ATCC 90030Resistant

This compound also shows antibacterial activity against plant pathogens like Ralstonia solanacearum, with a minimum inhibitory concentration (MIC) of 200 mg/L. Its derivatives, such as 2-mercaptobenzothiazole (B37678) (MBT) and 6-chloro-2-benzoxazolinone (B25022) (CDHB), exhibited stronger antibacterial activity with lower MICs (50 mg/L and 100 mg/L, respectively). These compounds effectively reduced bacterial growth, biofilm formation, and swarming motility.

This compound is a key allelochemical, influencing the growth of neighboring plants, particularly weeds. Its allelopathic effects have been observed to inhibit the growth and germination of various weed species. molport.com

Table 2: Allelopathic Effects of this compound on Weed Species

Weed SpeciesInhibitory Effect (IC50 Root/Stem)Inhibitory Effect (IC50 Seed Germination)Citation
Amaranthus retroflexus L.< 1.5 mg/ml (root, stem)< 3.5 mg/ml molport.com
Digitaria sanguinalis L.< 1.5 mg/ml (root, stem)< 3.5 mg/ml molport.com
Avena fatua L.< 1.5 mg/ml (root, stem)< 3.5 mg/ml molport.com
Poa annua L.< 1.5 mg/ml (root)Not specified molport.com
Echinochloa crus-galli L.< 1.5 mg/ml (root)Not specified molport.com

The collection and analysis of root exudates are crucial for understanding the chemical communication between plants and their surrounding environment, particularly in shaping root-associated microbiomes. Semi-hydroponic systems, often utilizing glass beads as a solid support, have been developed to simulate soil impedance while facilitating the collection of intact root exudates with minimal disturbance to plant roots.

These systems enable the quantification of this compound, along with other metabolites such as phytohormones, amino acids, and sugars, using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Studies using these methodologies have identified maize inbred lines that differ in their exudate concentrations of this compound and gamma-aminobutyric acid (GABA), demonstrating that these compounds significantly influence the structure of rhizosphere and root endosphere bacterial communities. The choice of collection solution (e.g., water or CaCl2) can influence the exudation and analysis of certain metabolites. This compound and its derivatives are released into the rhizosphere through root exudation or the degradation of plant material.

This compound serves as a significant natural defense against various insect pests, including the European corn borer (Ostrinia nubilalis), Asian corn borer (O. furnacalis), corn stalk borer (Sesamia nonagrioides), and the bird cherry-oat aphid (Rhopalosiphum padi). uni.lumolport.com

Insect feeding bioassays have revealed several mechanisms by which this compound exerts its anti-insect effects:

Enzyme Inhibition: this compound can inhibit the activities of insect digestive proteases (such as trypsin, chymotrypsin, and elastase-like activity), detoxification enzymes (including esterases and glutathione (B108866) S-transferases), and nervous system enzymes.

Growth and Development Inhibition: Ingestion of this compound can lead to reduced relative growth rates, decreased efficiency of conversion of ingested food, increased developmental time, and higher mortality rates in various insect larvae. For instance, in Ostrinia nubilalis, increasing this compound concentrations led to a significant increase in larval development time and higher mortality. In Therioaphis trifolii, high concentrations of this compound significantly reduced survival and reproductive rates, and inhibited protease activities.

However, some specialized insect pests, such as the fall armyworm (Spodoptera frugiperda), have evolved detoxification strategies, including the glucosylation of toxic free this compound by gut enzymes, which renders the compound non-toxic. Plant responses to insect feeding can also influence this compound levels. For example, in maize stems, levels of the glucose derivative of this compound (HDIM-BOA-Glc) increase in response to European corn borer infestation. In durum wheat, this compound and its glycosylated form, this compound-glucoside, were significantly induced upon feeding by Sitobion avenae and Rhopalosiphum padi aphids, while HDMBOA-Glc levels were enhanced by S. avenae and Schizaphis graminum feeding. Conversely, caterpillar attack on wheat can lead to a reduction in this compound levels, while aphid feeding may not cause significant changes in BXD levels. Furthermore, this compound-glucoside and HDMBOA-Glc have demonstrated antifeedant and insecticidal activities against aphids.

Applications and Future Directions in Dimboa Research

Interdisciplinary Research Perspectives

The study of this compound offers rich opportunities for interdisciplinary research, bridging chemical ecology, evolutionary biology, and molecular biology to provide a comprehensive understanding of plant defense and adaptation.

This compound plays a pivotal role in the chemical ecology of plant-herbivore-microbe interactions, serving as a key defensive compound and a signaling molecule in grasses. In maize, this compound acts as a natural defense against a broad spectrum of insect pests, including European corn borer (Ostrinia nubilalis), beet armyworms (Spodoptera exigua), and corn leaf aphids (Rhopalosiphum maidis), as well as various fungal and bacterial pathogens. nih.govwikipedia.org

Beyond its direct toxicity, this compound functions as a signaling molecule, triggering the accumulation of callose in response to fungal elicitors like chitosan (B1678972) and aphid feeding. nih.govplantaedb.com Research has demonstrated that a benzoxazinoid-deficient bx1 maize mutant is unable to initiate callose deposition in response to aphids or pathogens, a response that can be restored by supplementing the plants with this compound or its glucoside.

This compound also influences nutrient acquisition and specialized herbivore behavior in the rhizosphere. It can form complexes with iron in the soil, thereby enhancing maize's iron supply. nih.govwikipedia.org Interestingly, specialized insect pests, such as the western corn rootworm (Diabrotica virgifera virgifera), are capable of detecting these this compound-iron complexes and utilize them for host identification and foraging. nih.govwikipedia.orgontosight.ai Manipulating the benzoxazinoid pathway for pest management requires careful consideration, as it could have significant consequences on plant growth, yield, and the dynamics of herbivore outbreaks. ontosight.ai The interactions between plants, insects, and microbes in the rhizosphere can profoundly impact various trophic levels, both above and below ground, and shape the composition of plant, herbivore, and microbial communities. ontosight.ai

Benzoxazinoids, including this compound, are a class of secondary metabolites synthesized predominantly in the Poaceae family (e.g., maize, wheat, rye) and are also found sporadically in certain dicot species. nih.govwikipedia.orgfishersci.atuni.lu The biosynthesis pathway for this compound has been extensively elucidated in maize, where the genes encoding the pathway enzymes are often found in close physical proximity, forming "biosynthetic clusters." fishersci.atmetabolomicsworkbench.org This clustering is thought to facilitate coordinated gene regulation. fishersci.at

Evidence from Zea mays, Triticum aestivum, and Hordeum lechleri suggests a monophyletic origin for the core benzoxazinoid pathway within the Poaceae. fishersci.atuni.lu The initial committed step in benzoxazinoid biosynthesis, catalyzed by the BX1 enzyme, represents a crucial branchpoint from primary metabolism. BX1 is believed to have evolved through gene duplication and subsequent neofunctionalization from the alpha-subunit of tryptophan synthase (TSA). fishersci.atfishersci.finih.govuni.lu Both BX1 and TSA function as indole-3-glycerol phosphate (B84403) lyases, cleaving indole-3-glycerol phosphate into indole (B1671886) and glyceraldehyde-3-phosphate, thereby directing metabolic flux towards either primary or specialized metabolism. fishersci.atfishersci.finih.govuni.lu

Further modifications of benzoxazinoid intermediates involve cytochrome P450 enzymes (e.g., Bx2-Bx5) for hydroxylation and UDP-glucosyltransferases (UGTs, e.g., Bx8, Bx9) for glucosylation, a process essential for reducing the autotoxicity of these compounds within the plant. fishersci.atmetabolomicsworkbench.org The conversion of DIBOA-glucoside to this compound-glucoside involves the dioxygenase BX6 and the O-methyltransferase BX7. plantaedb.comuni.lu Notably, research indicates that the benzoxazinoid pathway has evolved independently multiple times in flowering plants, including in phylogenetically distant eudicot species such as Aphelandra squarrosa and Lamium galeobdolon. uni.luuni.lu Gene duplications also led to the evolution of enzymes like BX10, BX11, and BX12, which convert this compound into HDMBOA, a potentially more toxic derivative for insect herbivores. nih.govwikipedia.orgmetabolomicsworkbench.org

This compound, as a hydroxamic acid, exerts its biological effects through specific molecular mechanisms. It is typically stored in plant cells as an inactive precursor, this compound-glucoside. nih.govwikipedia.org Upon tissue disruption, such as during insect feeding, specific β-glucosidases (e.g., ZmGLU1 and ZmGLU2) hydrolyze this compound-glucoside, releasing the biocidal this compound aglycone. plantaedb.comacs.org

The biological activities of this compound are largely attributed to the electrophilic nature of its aglycone form. guidetopharmacology.orgnih.gov A key molecular mechanism involves its reactivity with nucleophiles, particularly thiols like glutathione (B108866) (GSH). This compound reacts with GSH to form various isomeric mono- and di-conjugates, which have been structurally elucidated as unusual spirocycles through NMR studies. guidetopharmacology.orgnih.gov This reaction leads to the depletion of cellular GSH levels and can irreversibly inactivate enzymes possessing active-site cysteine residues. guidetopharmacology.orgnih.gov

Beyond its direct toxic effects, this compound also acts as an extracellular signal. For instance, it can induce callose deposition in response to pathogen-associated molecular patterns (PAMPs). plantaedb.com Recent research has also explored this compound's molecular mechanisms in plant development, such as its role in somatic embryogenesis. In longan (Dimocarpus longan Lour.), this compound promotes morphogenesis during early somatic embryogenesis. Transcriptomic sequencing has revealed that this compound treatment leads to the differential expression of genes involved in processes like vitamin B6 biosynthesis, phenylpropanoid pathways, and carbohydrate metabolism. Furthermore, this compound influences indole-3-acetic acid (IAA) synthesis, vitamin B6 content, and hydrogen peroxide (H2O2) levels within the plant. nih.gov The structure-activity relationships of this compound and its derivatives, along with their reactivity with nucleophiles, are critical determinants of their diverse biological activities, including their antifungal and mutagenic properties. nih.gov

Q & A

Q. What standardized methods are recommended for isolating and purifying DIMBOA from plant tissues?

this compound is typically isolated from etiolated maize seedlings using solvent extraction followed by chromatographic purification. Key steps include methanol extraction, centrifugation, and RP-HPLC analysis. Structural validation employs ¹H NMR (δ 3.31 ppm in CD₃OD) and melting point determination (168–169°C) . For comparative studies, this compound and its analog DIBOA (isolated from rye) require species-specific protocols to avoid cross-contamination.

Q. How can researchers quantify this compound in plant tissues, and what are common pitfalls?

Quantification via RP-HPLC with UV detection is standard. Calibration curves using purified this compound standards are essential. Pitfalls include degradation during extraction (this compound is heat- and light-sensitive) and interference from glucosylated derivatives like this compound-Glc. Validation via spiked recovery experiments is recommended to ensure accuracy .

Q. What is the role of this compound in plant defense mechanisms against biotic stressors?

this compound acts as a phytoanticipin, deterring aphids (Rhopalosiphum maidis) and fungi via direct toxicity and indirect mechanisms like callose induction. Aphid resistance correlates with this compound content (r = –0.361, P < 0.01), but its efficacy depends on genetic background (e.g., Bx1 gene functionality) and interactions with catabolic products like HDMBOA-Glc .

Advanced Research Questions

Q. How do genetic loci regulate this compound biosynthesis, and what experimental approaches resolve contradictory findings?

QTL mapping in maize IBM populations identified chromosome 4 (near Bx1) and chromosome 5 as critical for this compound-Glc accumulation. However, aphid resistance in near-isogenic lines (NILs) with introgressed B73 QTLs showed reduced this compound levels but retained resistance, implicating epistatic interactions or non-Bx pathways. Combinatorial approaches (e.g., transposon mutagenesis in Bx1::Ds lines, transcriptomics) are needed to dissect these paradoxes .

Q. What methodologies differentiate this compound’s direct antimicrobial effects from its role in priming plant immune responses?

Dual assays are required:

  • In vitro bioassays (e.g., fungal growth inhibition by MBOA vs. This compound degradation by Ustilago maydis ).
  • In planta studies tracking this compound translocation (e.g., shoot-to-root movement under high-density stress ).
  • Transcriptional profiling of defense genes (e.g., jasmonate pathway markers) in this compound-deficient mutants.

Q. How can researchers address contradictions between this compound’s phytotoxic and protective roles in herbicide interactions?

XAFS and Fenton assays reveal this compound chelates Fe³⁺, mitigating oxidative stress from chiral herbicides. Experimental designs must control for Fe homeostasis (e.g., iron-limited growth media) and use isotopic labeling to track this compound-Fe complexes .

Methodological Considerations

Q. What statistical approaches are optimal for analyzing this compound-related QTL data with low heritability?

  • Multi-environment QTL mapping to account for genotype × environment interactions.
  • Partial least squares regression (PLSR) to integrate metabolite (this compound, HDMBOA-Glc) and phenotypic (aphid fecundity, callose spots/mm²) data .
  • Bayesian networks to model epistasis between Bx genes and resistance loci on chromosome 6 .

Q. How should researchers validate this compound’s role in callose induction when genetic redundancy exists?

Combine:

  • Bx1 knockouts (e.g., Bx1::Ds lines) to abolish this compound production .
  • Pharmacological inhibition of callose synthase (e.g., dexamethasone treatments).
  • Confocal microscopy to quantify aphid-induced callose in vascular bundles .

Data Contradiction Management

Q. How to reconcile studies where low-DIMBOA lines exhibit aphid resistance?

Investigate compensatory mechanisms:

  • Screen for alternative benzoxazinoids (e.g., HDMBOA-Glc) via LC-MS/MS.
  • Evaluate non-Bx resistance factors (e.g., silica deposition, volatile organic compounds) in NILs .

Q. What controls are essential when studying this compound degradation by microbial pathogens?

Include:

  • Heat-killed pathogen controls to distinguish enzymatic vs. spontaneous degradation.
  • pH-adjusted media to mimic apoplastic conditions.
  • Quantification of degradation products (e.g., MBOA) via GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.